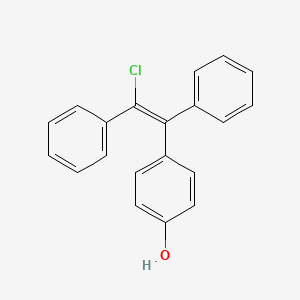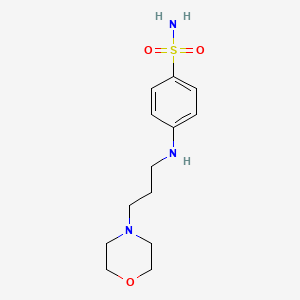
2'-Deoxyguanosine-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyguanosine-13C,15N2: is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is a derivative of 2’-deoxyguanosine, where carbon-13 and nitrogen-15 isotopes replace the standard carbon and nitrogen atoms. This labeling allows for precise tracking and analysis in various scientific studies, particularly in the fields of metabolism and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine base and the deoxyribose sugar. The process begins with the synthesis of labeled guanine, followed by its attachment to a labeled deoxyribose sugar. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C,15N2 involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different conditions and its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing significant roles .
Major Products: The major products formed from these reactions include oxidized and reduced forms of 2’-Deoxyguanosine-13C,15N2, as well as various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2’-Deoxyguanosine-13C,15N2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism. Its stable isotopes allow for precise quantification and analysis .
Biology: In biological research, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA strands helps researchers track and analyze the processes involved in maintaining genetic integrity .
Medicine: In medicine, 2’-Deoxyguanosine-13C,15N2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nucleotide-based drugs. This information is crucial for developing effective and safe therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of labeled nucleotides for various applications, including diagnostic assays and therapeutic research.
Mecanismo De Acción
The mechanism of action of 2’-Deoxyguanosine-13C,15N2 involves its incorporation into DNA and RNA molecules. Once integrated, it allows researchers to track and analyze the molecular pathways and interactions involved in genetic processes. The labeled isotopes provide a clear and precise signal, enabling detailed studies of nucleotide metabolism and function .
Comparación Con Compuestos Similares
2’-Deoxyguanosine-13C10,15N5 monohydrate: Another stable isotope-labeled compound used in similar applications.
8-Oxo-2’-deoxyguanosine-13C,15N2: A derivative used to study oxidative DNA damage and repair mechanisms.
Uniqueness: 2’-Deoxyguanosine-13C,15N2 is unique due to its specific labeling pattern, which provides distinct advantages in tracking and analyzing nucleotide metabolism. Its stable isotopes offer high precision and accuracy, making it a valuable tool in various scientific research fields .
Propiedades
Fórmula molecular |
C10H13N5O4 |
|---|---|
Peso molecular |
270.22 g/mol |
Nombre IUPAC |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1 |
Clave InChI |
YKBGVTZYEHREMT-CWPRTZMXSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


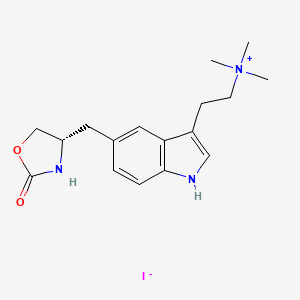
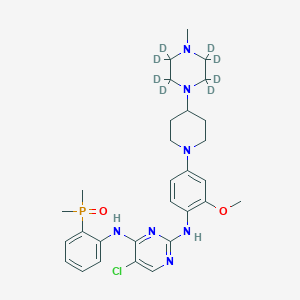
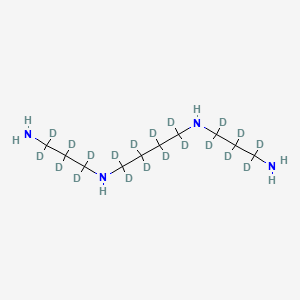

![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
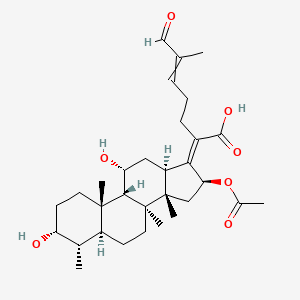

![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
![Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate](/img/structure/B13856879.png)


![(8S,10S,13S,14R)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13856894.png)
